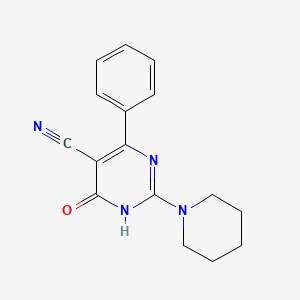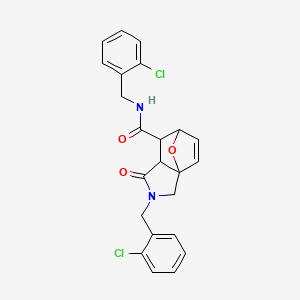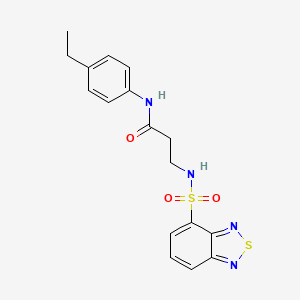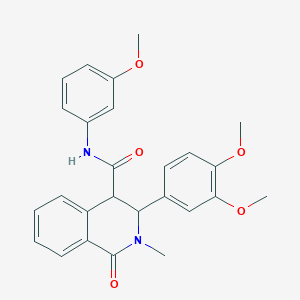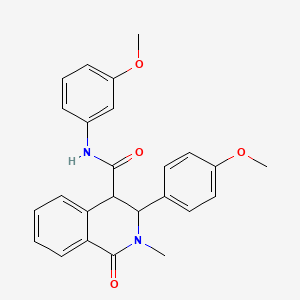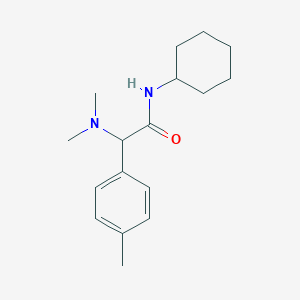
6,7-Dimethoxy-n-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-326996 is a chemical compound with the molecular formula C27H28N2O6 and a molecular weight of 476.52 g/mol . It is known for its role as an inhibitor of flavivirus replication . This compound is primarily used for scientific research purposes and is not intended for clinical or diagnostic use in humans or animals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of WAY-326996 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoquinolinecarboxamide core and subsequent functionalization to introduce the methoxyphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for WAY-326996 are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
WAY-326996 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-326996 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from the reactions of WAY-326996 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized isoquinolinecarboxamide derivatives, while substitution reactions can introduce different functional groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
WAY-326996 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of flavivirus replication inhibitors.
Biology: Researchers use WAY-326996 to investigate the biological pathways involved in flavivirus replication.
Medicine: The compound is studied for its potential therapeutic applications in treating flavivirus infections.
Industry: WAY-326996 is used in the development of new antiviral agents and as a tool compound in drug discovery research.
Wirkmechanismus
The mechanism of action of WAY-326996 involves the inhibition of flavivirus replication. The compound targets specific molecular pathways and enzymes involved in the replication process, thereby preventing the virus from multiplying. The exact molecular targets and pathways are still under investigation, but it is believed that WAY-326996 interferes with the viral RNA synthesis and protein production.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to WAY-326996 include:
Ribavirin: An antiviral compound used to treat various viral infections.
Favipiravir: Another antiviral agent with activity against RNA viruses.
Remdesivir: A broad-spectrum antiviral medication used to treat COVID-19.
Uniqueness
WAY-326996 is unique due to its specific inhibitory activity against flavivirus replication. Unlike other antiviral agents, it has a distinct chemical structure and mechanism of action, making it a valuable tool in flavivirus research and drug discovery.
Eigenschaften
Molekularformel |
C27H28N2O6 |
|---|---|
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
6,7-dimethoxy-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C27H28N2O6/c1-29-25(16-9-11-18(32-2)12-10-16)24(26(30)28-17-7-6-8-19(13-17)33-3)20-14-22(34-4)23(35-5)15-21(20)27(29)31/h6-15,24-25H,1-5H3,(H,28,30) |
InChI-Schlüssel |
WUUNGRHZKIVKEF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(C(C2=CC(=C(C=C2C1=O)OC)OC)C(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



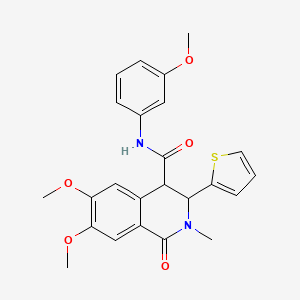
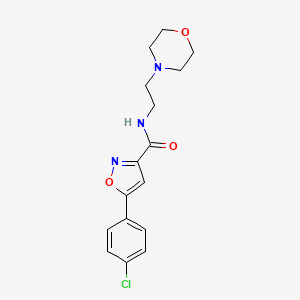
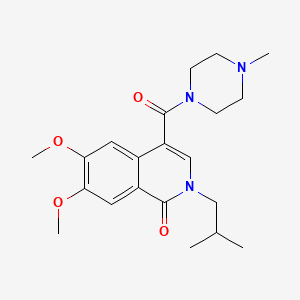
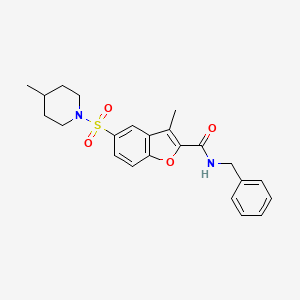
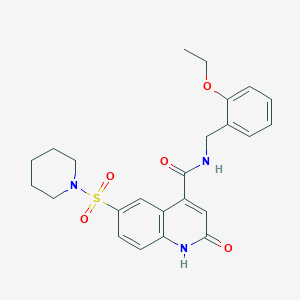
![2-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B10816870.png)
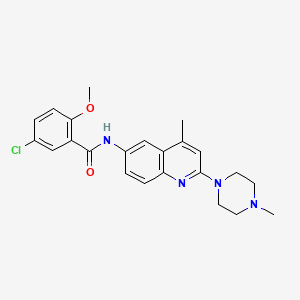
![4-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B10816887.png)
